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Introduction

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand,
Hepatocyte Growth Factor (HGF), are key regulators of a wide range of cellular processes,
including cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the HGF/c-
MET signaling pathway, through mechanisms such as protein overexpression, gene mutation,
or amplification, is strongly associated with the development and progression of various human
cancers.[2] This makes the c-MET kinase a prime target for the development of novel cancer
therapeutics.[3]

Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has been
identified as a potent inhibitor of MET tyrosine kinase activity.[4][5] This document provides a
detailed protocol for determining the in vitro potency of Trigochinin C against recombinant
MET kinase using a luminescence-based assay.

MET Signaling Pathway

Upon binding of HGF, the c-MET receptor dimerizes and undergoes autophosphorylation of
several tyrosine residues within its kinase domain. This activation triggers the recruitment of
adaptor proteins and the initiation of multiple downstream signaling cascades. Key pathways
activated by c-MET include the RAS/MAPK pathway, which is crucial for cell proliferation, and
the PISK/AKT pathway, which promotes cell survival.[2][3] Trigochinin C exerts its inhibitory

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15591638?utm_src=pdf-interest
https://www.thno.org/v07p0974.htm
https://media.rufford.org/media/project_reports/Abstract%20of%20NAST%20Conference%2C%20Nepal.pdf
http://english.simm.cas.cn/News/Rn/202405/t20240527_663406.html
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.researchgate.net/publication/282422237_CoMFA_and_CoMSIA_studies_on_67-disubstituted-4-phenoxyquinoline_derivatives_as_c-Met_kinase_inhibitors_and_anticancer_agents
http://english.simm.cas.cn/
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://media.rufford.org/media/project_reports/Abstract%20of%20NAST%20Conference%2C%20Nepal.pdf
http://english.simm.cas.cn/News/Rn/202405/t20240527_663406.html
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

effect by targeting the kinase activity of c-MET, thereby blocking these downstream oncogenic

signals.
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Caption: The c-MET signaling pathway and the inhibitory action of Trigochinin C.

Quantitative Data Summary

The inhibitory potency of Trigochinin C and a known MET inhibitor, SU11274 (used as a
positive control), are summarized below. The half-maximal inhibitory concentration (IC50) is a
measure of the effectiveness of a substance in inhibiting a specific biological or biochemical

function.
Compound Target IC50 Reference
Trigochinin C MET Kinase 1.95 uM [5]
SU11274 MET Kinase 10.0 nM [1]

Experimental Protocol: MET Kinase Activity Assay
(ADP-Glo™ Format)

This protocol describes a method for determining the 1C50 value of Trigochinin C for the MET
kinase in a 384-well plate format, which is suitable for high-throughput screening. The ADP-
Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP
produced during the kinase reaction.[4] The luminescent signal is directly proportional to the
amount of ADP formed and, therefore, to the kinase activity.[4]

Materials and Reagents

e Recombinant human c-MET kinase (catalytic domain)

Poly(Glu, Tyr) 4:1 peptide substrate

e ATP

Trigochinin C

SU11274 (positive control)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15591638?utm_src=pdf-body-img
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
http://english.simm.cas.cn/
https://www.thno.org/v07p0974.htm
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.researchgate.net/publication/282422237_CoMFA_and_CoMSIA_studies_on_67-disubstituted-4-phenoxyquinoline_derivatives_as_c-Met_kinase_inhibitors_and_anticancer_agents
https://www.researchgate.net/publication/282422237_CoMFA_and_CoMSIA_studies_on_67-disubstituted-4-phenoxyquinoline_derivatives_as_c-Met_kinase_inhibitors_and_anticancer_agents
https://www.benchchem.com/product/b15591638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA, 50 uM DTT)
o ADP-Glo™ Kinase Assay Kit (Promega)

e DMSO

o 384-well white, low-volume assay plates

e Multichannel pipette or automated liquid handler

» Plate reader capable of luminescence detection

Experimental Workflow
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Preparation
1. Prepare serial dilutions 2. Prepare MET kinase 3. Prepare Substrate/ATP
of Trigochinin C and controls working solution in master mix in
in DMSO. Kinase Buffer. Kinase Buffer.

4. Dispense diluted
Trigochinin C/controls
into 384-well plate.

5. Add MET kinase solution
to each well.

6. Add Substrate/ATP mix
to initiate reaction.
Incubate for 60 min at RT.

7. Add ADP-Glo™ Reagent.
Incubate for 40 min at RT.
8. Add Kinase Detection Reagent.
Incubate for 30 min at RT.

9. Measure luminescence
with a plate reader.

10. Calculate percent inhibition
relative to controls.

Y

1. Plot inhibition vs. concentration
and fit curve to determine IC50.

=
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Caption: Workflow for the Trigochinin C MET Kinase Activity Assay.
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Procedure

e Compound Preparation:
o Prepare a stock solution of Trigochinin C and SU11274 in 100% DMSO.

o Perform serial dilutions of the stock solutions to generate a range of concentrations for
IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

e Kinase Reaction Setup (in a 384-well plate):

o Add 1 pL of diluted Trigochinin C, SU11274, or DMSO (for vehicle control) to the
appropriate wells.

o Add 2 uL of MET kinase working solution to each well.

o To initiate the reaction, add 2 pL of a master mix containing the substrate (Poly(Glu, Tyr))
and ATP.

o The final reaction volume is 5 pL.
o Incubate the plate at room temperature for 60 minutes.
 Signal Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated in the kinase reaction to ATP and provides the luciferase/luciferin substrate to
produce a luminescent signal.

o Incubate at room temperature for 30 minutes.

o Measure the luminescence signal using a plate reader.
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Data Analysis

» Calculate Percent Inhibition:
o The "high" control (0% inhibition) wells contain DMSO instead of an inhibitor.

o The "low" control (100% inhibition) wells should contain a known potent inhibitor at a high
concentration or no enzyme.

o Calculate the percent inhibition for each concentration of Trigochinin C using the
following formula:

e Determine IC50 Value:
o Plot the percent inhibition against the logarithm of the Trigochinin C concentration.

o Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine
the IC50 value.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of
Trigochinin C's inhibitory activity against MET kinase. The described luminescence-based
assay is a robust and high-throughput method suitable for compound screening and
characterization in a drug discovery setting. The data presented confirms that Trigochinin C is
an inhibitor of MET kinase, warranting further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Assay]. BenchChem, [2025]. [Online PDF]. Available at:
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activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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